N-(2-tert-butylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a methyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Functional Group Modifications: The tert-butyl, cyclopropyl, and methyl groups can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~4~-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the isoxazole ring.
2-(4-tert-Butylphenyl)pyridine: Contains a tert-butyl group and a pyridine ring but lacks the isoxazole and cyclopropyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains multiple tert-butyl groups but has a different core structure.
Uniqueness
N~4~-[2-(TERT-BUTYL)PHENYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and its isoxazolo[5,4-b]pyridine core
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-12-18-14(11-17(13-9-10-13)23-20(18)26-24-12)19(25)22-16-8-6-5-7-15(16)21(2,3)4/h5-8,11,13H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
HBWKWQLMHHOIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4C(C)(C)C |
Origin of Product |
United States |
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